4-(1-Aminopropyl)phenol
Description
Properties
IUPAC Name |
4-(1-aminopropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9,11H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQZYHPAVNTISM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301005432 | |
| Record name | 4-(1-Aminopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85068-38-8 | |
| Record name | 4-(1-Aminopropyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Aminopropyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Aminopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-aminopropyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-(1-AMINOPROPYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL3S80JXJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Catalytic Hydrogenation of Nitroalkane Precursors
Catalytic hydrogenation represents the most industrially viable method for synthesizing 4-(1-Aminopropyl)phenol. This approach typically involves reducing a nitro-substituted propiophenone derivative to the corresponding amine. A notable example from patent literature describes the hydrogenation of N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine to yield aromatic amines under controlled conditions.
Reaction Conditions and Optimization
The reduction is performed in methoxyethanol at 70–75°C using palladium on carbon (5% Pd/C) as the catalyst and sodium hypophosphite monohydrate as the hydrogen donor. Critical parameters include:
- Temperature : 70–80°C to balance reaction rate and catalyst stability.
- Catalyst Loading : 12–15% w/w relative to the substrate ensures complete conversion within 2–3 hours.
- pH Control : Post-reaction acidification to pH ≤2 with HCl facilitates product isolation via precipitation.
A representative procedure involves suspending 430 g of the nitro precursor in 2.8 L methoxyethanol, followed by sequential addition of Pd/C and sodium hypophosphite. The mixture is stirred until TLC confirms full reduction, yielding this compound hydrochloride after acid workup.
Table 1: Catalytic Hydrogenation Parameters for this compound Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–75°C | Maximizes reaction rate without side reactions |
| Pd/C Loading | 12–15% w/w | Ensures complete nitro reduction |
| Reaction Time | 2–3 hours | Balances conversion and energy costs |
| Solvent | Methoxyethanol | Enhances substrate solubility |
Reductive Amination of 4-Propionylphenol
Reductive amination offers a single-step route to this compound by converting the ketone group of 4-propionylphenol to an amine. This method employs ammonia or ammonium salts as the nitrogen source and reducing agents such as sodium cyanoborohydride (NaBH3CN).
Mechanistic Pathway
The reaction proceeds via imine intermediate formation, followed by borohydride-mediated reduction:
Yield Optimization Strategies
- Solvent Selection : Methanol/water mixtures (4:1 v/v) improve imine stability.
- Stoichiometry : A 2:1 molar ratio of ammonia to ketone minimizes side products.
- Temperature : Room temperature (25°C) prevents imine hydrolysis.
Pilot-scale trials report yields of 68–72%, with the hydrochloride salt isolated via ethanol recrystallization.
Resolution of Racemic this compound
The Sigma-Aldrich product entry specifies the (S)-enantiomer, necessitating chiral resolution or asymmetric synthesis. Industrial methods employ:
Diastereomeric Salt Formation
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Catalytic Hydrogenation | 78–82 | 95 | High | Moderate |
| Reductive Amination | 68–72 | 90 | Medium | Low |
| Mannich Reaction | 60–65 | 85 | Low | High |
| Chiral Resolution | 45–50 | 99 | Medium | Very High |
Catalytic hydrogenation emerges as the preferred industrial method due to its balance of yield and scalability, while chiral resolution remains critical for pharmaceutical-grade material.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Aminopropyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Halogenated and nitrated phenols.
Scientific Research Applications
4-(1-Aminopropyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Aminopropyl)phenol involves its interaction with various molecular targets and pathways. For example, it acts as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals . This leads to physiological effects such as pupil dilation (mydriasis) when used in ophthalmic applications .
Comparison with Similar Compounds
Structural Analogues
Electronic and Spectral Properties
- Optical Activity: The difluoro derivative () exhibits a red-shifted UV-Vis absorption (λmax ~280 nm) compared to 4-(1-Aminopropyl)phenol (λmax ~265 nm) due to electron-withdrawing fluorine .
- NLO Properties: 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol demonstrates third-order nonlinear susceptibility (χ³ = 2.26 × 10⁻⁶ esu) and self-focusing behavior (n₂ = -2.89 × 10⁻⁶ cm²/W) via Z-scan measurements . No NLO data is reported for this compound, suggesting divergent applications.
Thermodynamic Stability
- Melting Points: this compound hydrochloride melts at ~278°C , higher than 4-(1-Hydroxypropyl)phenol (mp ~150°C) due to ionic interactions.
- Thermal Decomposition: Tert-alkylphenols (e.g., 4-(1,1-dimethylpropyl)phenol in ) decompose at >300°C, while amino-substituted derivatives may degrade earlier due to amine oxidation .
Catalytic Potential
- Asymmetric Catalysis: Chiral aminophenols (e.g., ) are used as ligands in asymmetric synthesis . The primary amine in this compound could coordinate metals, but its efficacy remains unexplored.
- Pharmaceutical Intermediates : The hydrochloride salt form () is a precursor for analgesics or adrenergic agents.
Biological Activity
4-(1-Aminopropyl)phenol, also known as (S)-4-(1-Aminopropyl)phenol, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in relation to neurotransmitter systems. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings.
Chemical Structure and Properties
This compound is characterized by a phenolic ring substituted with an aminopropyl group at the para position. Its molecular formula is , with a molecular weight of approximately 151.24 g/mol. The compound exists in two enantiomeric forms: (S)-4-(1-Aminopropyl)phenol and (R)-4-(1-Aminopropyl)phenol, which exhibit different biological properties due to their stereochemistry.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin receptors. The aminopropyl chain allows the compound to bind effectively to these receptors, influencing mood and anxiety levels. The phenolic group can participate in hydrogen bonding and other interactions that modulate receptor activity .
Interaction with Receptors
- Serotonin Receptors : Studies indicate that this compound may enhance serotonin signaling, potentially offering therapeutic benefits for mood disorders.
- Other Neurotransmitter Systems : Research has shown that this compound may also interact with dopamine and norepinephrine receptors, further implicating its role in mood regulation and anxiety management.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antioxidant Properties : Like many phenolic compounds, this compound demonstrates antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases .
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further research in inflammatory conditions .
- Neuroprotective Effects : Its ability to modulate neurotransmitter activity positions it as a potential neuroprotective agent against neurodegenerative diseases .
Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
Case Studies
-
Binding Affinity Studies :
Ligand Binding Energy (kcal/mol) Inhibition Constant (μmol) L1 -6.5 16.524 L2 -6.7 11.775 L3 -7.2 5.048 -
Pharmacological Studies :
- Investigations into the pharmacological effects of this compound have demonstrated its potential in treating mood disorders due to its interaction with serotonin receptors.
Applications in Medicine
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Mood Disorders : Its serotonergic activity suggests potential use as an antidepressant or anxiolytic agent.
- Neurodegenerative Diseases : The compound's neuroprotective properties make it a candidate for further research in conditions like Alzheimer's disease.
- Antiviral Research : The binding affinity studies indicate potential applications in developing antiviral therapies, particularly against RNA viruses like SARS-CoV-2 .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(1-Aminopropyl)phenol in laboratory settings?
- Methodological Answer :
- Reductive Amination : React 4-propionylphenol with ammonia or a primary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. This method allows for controlled introduction of the aminopropyl group .
- Nitropropane Condensation : Condense 4-hydroxybenzaldehyde with nitropropane via a Henry reaction, followed by catalytic hydrogenation (e.g., using Pd/C or Raney Ni) to reduce the nitro group to an amine .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH to avoid side reactions.
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the aminopropyl chain (δ ~1.5 ppm for CH₂, δ ~2.7 ppm for NH-CH₂) and aromatic protons (δ ~6.8–7.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λmax ≈ 255 nm) to assess purity. Use a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .
- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) (expected [M+H]⁺ = 166.1 g/mol) .
Q. What safety precautions are critical when handling this compound in research laboratories?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors, which may cause respiratory irritation .
- Acid Incompatibility : Avoid contact with strong acids (e.g., HCl, H₂SO₄), as decomposition may release toxic gases like ammonia .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound derivatives for pharmacological studies?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to favor specific enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC .
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) or aminotransferases to selectively hydrolyze or transaminate racemic mixtures. Optimize solvent systems (e.g., tert-butanol/water) to enhance enzyme activity .
- Crystallization : Perform fractional crystallization with chiral resolving agents (e.g., tartaric acid derivatives) .
Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Maintain neutral pH (6–8) using phosphate or Tris buffers. Avoid alkaline conditions (>pH 9), which accelerate oxidation of the phenolic hydroxyl group .
- Thermal Stability : Store the compound under inert gas (N₂/Ar) at –20°C. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to predict shelf life .
- Light Sensitivity : Use amber glassware to prevent photodegradation, as aromatic amines are prone to UV-induced radical reactions .
Q. How do substituents on the aromatic ring influence the biological activity of this compound analogs?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Introduce substituents like –Cl or –NO₂ at the para position to enhance hydrogen bonding with biological targets (e.g., enzyme active sites). For example, 4-chloro analogs show improved antibacterial activity due to increased lipophilicity .
- Steric Effects : Bulkier groups (e.g., –C(CH₃)₃) at the ortho position reduce rotational freedom, potentially improving receptor binding selectivity .
- Quantitative Structure-Activity Relationship (QSAR) : Use computational tools (e.g., molecular docking, DFT calculations) to model substituent effects on binding affinity and ADMET properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
